![molecular formula C16H19FN4O B2417965 5-Fluoro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2201787-98-4](/img/structure/B2417965.png)

5-Fluoro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

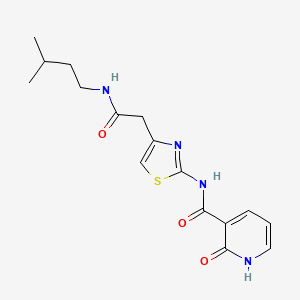

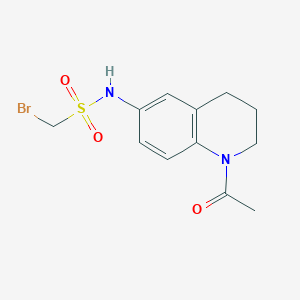

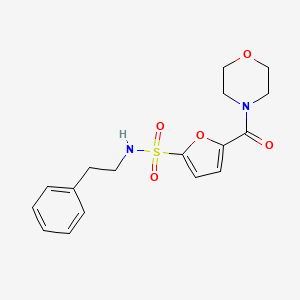

“5-Fluoro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine” is a chemical compound. It’s a key intermediate used for the synthesis of 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, which is a potent inhibitor of the JAK2 kinase .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of this compound is complex and is based on structures generated from information available in databases . The exact structure would require more specific information or advanced analytical techniques to determine.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would require more specific information or advanced analytical techniques to determine. The available resources do not provide detailed information on these properties .Wissenschaftliche Forschungsanwendungen

Quantum Chemical and Molecular Dynamic Studies

5-Fluoro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine derivatives have been explored for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were performed to understand their binding energies and reactivity parameters, providing insights into their potential applications in corrosion prevention (Kaya et al., 2016).

Synthesis of Key Intermediates in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of potent deoxycytidine kinase (dCK) inhibitors, illustrating its significance in drug discovery and development (Zhang et al., 2009).

Antitumor Activity Research

It has been a part of the synthesis of acyclonucleoside derivatives of 5-fluorouracil, aimed at developing new derivatives with broader safety margins and fewer side effects, demonstrating its role in cancer research (Rosowsky et al., 1981).

Selective Serotonin Receptor Agonists

This compound class includes selective, potent, and orally active agonists at 5-HT1A receptors, contributing to research in neurochemistry and potential treatments for depression (Vacher et al., 1999).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-fluoro-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O/c1-12-3-2-6-18-15(12)22-11-13-4-7-21(8-5-13)16-19-9-14(17)10-20-16/h2-3,6,9-10,13H,4-5,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVSBMXJCXURLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(benzo[d][1,3]dioxol-5-yl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2417882.png)

![1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine;hydrochloride](/img/structure/B2417884.png)

dimethylsilane](/img/structure/B2417885.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2417888.png)

![2-[(Dimethylsulfamoylamino)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B2417891.png)

![N-(3-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2417897.png)

![4-(Difluoromethyl)-2-isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2417898.png)

![4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide](/img/structure/B2417899.png)